molecular formula C17H15FN2O2S2 B2988617 N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 942007-12-7

N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2988617
CAS No.: 942007-12-7
M. Wt: 362.44
InChI Key: KXEJYNDUVIHLJK-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule is characterized by a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure incorporates a 4-fluorobenzothiazole moiety amide-linked to a propanamide chain that is further modified with a (4-methoxyphenyl)thio ether group. Benzothiazole derivatives are extensively investigated and have demonstrated a wide range of pharmacological properties, including potential applications as anticancer agents , antibacterial agents , and kinase inhibitors . The specific substitution pattern on this core structure is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological probe for exploring enzyme interactions and signal transduction pathways . The presence of the fluorobenzothiazole group is a common feature in several bioactive molecules and is often explored to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S2/c1-22-11-5-7-12(8-6-11)23-10-9-15(21)19-17-20-16-13(18)3-2-4-14(16)24-17/h2-8H,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEJYNDUVIHLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The fluorine atom is introduced through halogenation reactions, while the methoxy group is added via methylation processes. The thioether linkage is formed through a nucleophilic substitution reaction involving the appropriate thiol and amide precursors.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry might be employed to ensure consistent product quality and yield. Purification steps, such as recrystallization or chromatography, would be optimized to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using thiolates or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of thioethers or amides.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: It may serve as a probe in biological studies to understand the interaction of thiazole derivatives with various biomolecules.

Industry: The compound could be used in the manufacture of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The exact mechanism by which N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorine atom may play crucial roles in binding to these targets, leading to biological effects.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

  • N-(Benzo[d]thiazol-2-yl)-3-(4-Methoxyphenyl)propanamide (Compound 11, ): This analog lacks the 4-fluoro substitution on the benzothiazole ring. It was synthesized in 59% yield via a phosphorus trichloride (PCl₃)-mediated reaction. The absence of fluorine may enhance synthetic accessibility but reduce metabolic stability compared to the fluorinated target compound.
  • N-(4-Ethylbenzo[d]thiazol-2-yl)-3-((4-Methoxyphenyl)sulfonyl)propanamide (): This compound replaces the 4-fluoro group with a 4-ethyl substituent and features a sulfonyl (-SO₂-) linkage instead of a thioether (-S-). The molecular weight (404.5 g/mol) is higher than the target compound’s estimated weight (~378 g/mol), which may affect pharmacokinetics .
  • The methyl group may also sterically hinder binding compared to the smaller fluorine atom .

Thioether vs. Sulfonyl/Sulfonamide Linkages

  • The thioether in the target compound may offer similar electronic effects to the furan’s oxygen but with greater lipophilicity .
  • Compounds 7–9 (): These 1,2,4-triazole derivatives contain sulfonyl groups and show tautomerism between thione and thiol forms.

Key Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Water Solubility*
N-(4-Fluorobenzo[d]thiazol-2-yl)-3-((4-MeO-C₆H₄)thio)propanamide C₁₈H₁₆FN₃O₂S₂ ~378 ~3.5 Low
N-(Benzo[d]thiazol-2-yl)-3-(4-MeO-C₆H₄)propanamide (11) C₁₇H₁₆N₂O₂S 324.4 ~2.8 Moderate
N-(4-Et-Benzo[d]thiazol-2-yl)-3-(4-MeO-C₆H₄-SO₂)propanamide C₁₉H₂₀N₂O₄S₂ 404.5 ~2.0 High

*Predicted using QSPR models.

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and the underlying mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C22_{22}H18_{18}FN3_3O2_2S
  • Molecular Weight : 407.46 g/mol
  • CAS Number : 922638-05-9

The compound's structure features a fluorine atom in the benzothiazole moiety, enhancing its chemical reactivity and biological activity, while the phenoxy and pyridine groups contribute to its pharmacological profile.

Target of Action

Compounds with similar structures are known to exhibit antibacterial activity. The interaction with bacterial cells or specific enzymes (e.g., cyclooxygenase enzymes) may lead to observed effects.

Biochemical Pathways

Thiazole derivatives are known to impact various biological activities such as:

  • Antioxidant
  • Analgesic
  • Anti-inflammatory
  • Antimicrobial
  • Antifungal
  • Antiviral
  • Diuretic
  • Anticonvulsant
  • Neuroprotective
  • Antitumor or cytotoxic effects

Pharmacokinetics

Thiazole compounds generally exhibit slight solubility in water, good solubility in alcohol and ether, and sparing solubility in organic solvents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against various strains of bacteria. Notably, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis and other resistant bacterial strains.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis5 µg/mL
Escherichia coli10 µg/mL
Staphylococcus aureus8 µg/mL

Case Studies on Antimicrobial Efficacy

  • Study on Antitubercular Activity :
    • A study demonstrated that derivatives of this compound displayed potent activity against M. tuberculosis, suggesting potential as a lead compound in anti-tubercular drug development.
    • The study indicated an IC50 value of approximately 5 µg/mL against resistant strains.
  • Synergistic Effects :
    • Another investigation explored the synergistic effects of this compound when combined with existing antibiotics, leading to enhanced efficacy against resistant bacterial strains.

Anticancer Properties

Emerging research suggests that this compound may also possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)18

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